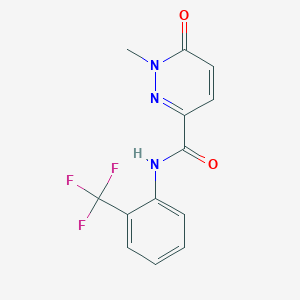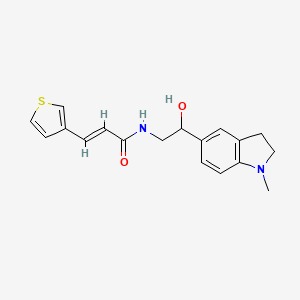
(4-环丙基亚甲基哌啶-1-基)(3,4-二氟苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its distinct molecular configuration allows for innovative studies in medicinal chemistry, drug discovery, and organic synthesis.
科学研究应用
(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone has diverse applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Drug Discovery: The compound serves as a lead structure for developing new therapeutic agents with improved efficacy and safety profiles.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone typically involves the following steps:
Formation of the Cyclopropylidene Group: This step involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagents.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of cyclization reactions, often starting from a suitable amine and an aldehyde or ketone.
Attachment of the 3,4-Difluorophenyl Group:
Industrial Production Methods
Industrial production of (4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反应分析
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone: Unique due to its cyclopropylidene and difluorophenyl groups.
(4-Cyclopropylidenepiperidin-1-yl)(3,4-dichlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
(4-Cyclopropylidenepiperidin-1-yl)(3,4-dimethylphenyl)methanone: Contains methyl groups instead of fluorine, affecting its reactivity and interactions with biological targets.
Uniqueness
The presence of the cyclopropylidene and 3,4-difluorophenyl groups in (4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-4-3-12(9-14(13)17)15(19)18-7-5-11(6-8-18)10-1-2-10/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGOIVXAVGKSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2520527.png)




![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)
![butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2520541.png)


![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)
![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)


